molecular formula C11H10N2OS B8289979 1-(3-(Thiophen-2-yl)phenyl)urea

1-(3-(Thiophen-2-yl)phenyl)urea

Cat. No.: B8289979
M. Wt: 218.28 g/mol
InChI Key: UNUGAFZWJKQFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Thiophen-2-yl)phenyl)urea is a chemical compound of significant interest in organic synthesis and medicinal chemistry research. With the molecular formula C11H10N2OS, it features a urea functional group bridged to a phenyl ring that is substituted with a thiophene heterocycle . This structure places it within two important classes of compounds: diarylureas and organosulfur thiophene derivatives, both of which are recognized as privileged scaffolds in drug discovery due to their diverse biological activities and ability to interact with various biological targets . The integration of the thiophene moiety is particularly noteworthy; this sulfur-containing heterocycle is a common feature in numerous U.S. FDA-approved pharmaceuticals and is frequently employed as a bioisostere for phenyl rings to improve metabolic stability, binding affinity, and overall physicochemical properties of lead compounds . Researchers are exploring thiourea derivatives, a related class, for a broad spectrum of biological applications, including antibacterial, antioxidant, and anticancer properties . The urea pharmacophore itself is known for its excellent capacity to bind with enzymes and receptors through its hydrogen bond donor and acceptor sites, making urea-based compounds promising candidates for the development of novel therapeutic agents . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

(3-thiophen-2-ylphenyl)urea

InChI

InChI=1S/C11H10N2OS/c12-11(14)13-9-4-1-3-8(7-9)10-5-2-6-15-10/h1-7H,(H3,12,13,14)

InChI Key

UNUGAFZWJKQFSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)N)C2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on urea derivatives containing thiophene or related heterocycles, emphasizing structural variations, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name (ID) Core Structure Modifications Yield (%) Melting Point (°C) Key Bioactivity (Cell Line/Pathogen) Source ID
1-(4-(Benzamido)phenyl)-3-(thiophen-2-yl)urea Benzamido-phenyl substitution N/A N/A Anticancer (A549, MCF-7)
TTU6 (1-(4-Cyanophenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea) Thiazole-thiophene hybrid + cyano group 87 199–201 Antitubulin (H37Rv tuberculosis)
TTU13 (1-(4-Cl-3-CF3-phenyl)-3-(thiophenylthiazol-2-yl)urea) Chloro-trifluoromethyl substitution 90 205–207 Antitubercular (MABA assay)
5h (1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea) Pyridine-thiophene hybrid + fluorine 60 217–219 Anticancer (60-cell line panel)
XIN-10 (Triazine-morpholine-thiophene urea) Triazine-morpholine core + thiophene 67.2 156.4–157.7 Dual PI3K/mTOR inhibition

Key Observations:

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., nitro in TTU8 , trifluoromethyl in TTU13 ) enhance antitubercular and antitubulin activities by improving target binding.
  • Bulky groups (e.g., adamantyl in , tert-butyl in TTU11 ) reduce solubility but increase metabolic stability.

Heterocyclic Hybrids :

  • Thiophene-thiazole hybrids (TTU6–TTU16 ) show superior antitubercular activity compared to simple phenyl-ureas.
  • Pyridine-thiophene hybrids (e.g., 5h ) exhibit broad-spectrum anticancer activity, likely due to enhanced π-π stacking with kinase domains.

Synthetic Accessibility: High-yield syntheses (>80%) are achieved for cyanophenyl (TTU6) and chloro-CF3 derivatives (TTU13) via thiourea-amine coupling . Lower yields (29–45%) in tert-butyl (TTU11) and nitro derivatives (TTU8) suggest steric or electronic challenges during synthesis .

Thermal Stability :

  • Melting points correlate with molecular symmetry and intermolecular H-bonding. TTU13 (205–207°C) and 5h (217–219°C) exhibit high thermal stability, favoring solid formulation .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Thiophene Positioning : 3-Substituted thiophenes (e.g., 5h ) improve anticancer activity compared to 2-substituted analogs, likely due to optimized steric interactions.
  • Urea Linker Flexibility : Rigid linkers (e.g., pyridine in 5h ) enhance target specificity, while flexible chains (e.g., ethyl in XIN-10 ) improve solubility.
  • Hybrid Scaffolds : Thiophene-thiazole hybrids (TTU6 ) outperform benzofuran-pyrimidine analogs ( ) in antitubercular activity, underscoring sulfur’s role in membrane penetration.

Preparation Methods

Synthesis of 3-(Thiophen-2-yl)aniline

The phenyl-thiophene backbone is constructed using a palladium-catalyzed Suzuki-Miyaura coupling. This method ensures regioselective introduction of the thiophene group at the meta position of the phenyl ring.

Procedure :

  • Reactants : 3-Iodoaniline (10 mmol), thiophene-2-boronic acid (11 mmol), tetrakis(triphenylphosphine)palladium(0) (0.5 mmol), potassium carbonate (2 mmol).

  • Solvent System : Ethanol/water (3:1, 40 mL).

  • Conditions : Reflux at 80°C under argon for 5 hours.

Workup :

  • Post-reaction, the mixture is filtered to remove palladium residues.

  • Extraction with ethyl acetate (3 × 30 mL), drying over anhydrous Na₂SO₄, and solvent evaporation yield the crude product.

  • Purification via silica gel chromatography (ethyl acetate/petroleum ether) affords 3-(Thiophen-2-yl)aniline in 65–75% yield.

Urea Formation via Sodium Cyanate Reaction

The aniline intermediate is converted to the target urea using sodium cyanate under mild acidic conditions.

Procedure :

  • Reactants : 3-(Thiophen-2-yl)aniline (10 mmol), sodium cyanate (22 mmol).

  • Solvent System : Acetic acid/water (1:1, 30 mL).

  • Conditions : Stirring at room temperature for 6–8 hours.

Workup :

  • Neutralization with Na₂CO₃ precipitates the urea derivative.

  • Filtration and silica gel chromatography yield this compound with a typical yield of 70–85%.

Reaction Optimization and Yield Considerations

Key Factors Influencing Yield

  • Stoichiometry : A 2.2:1 molar ratio of sodium cyanate to aniline ensures complete conversion, minimizing unreacted starting material.

  • Solvent Choice : Acetic acid/water (1:1) enhances protonation of the amine, facilitating nucleophilic attack on the cyanate ion.

  • Temperature Control : Room-temperature reactions prevent decomposition of the urea product, which is prone to hydrolysis at elevated temperatures.

Comparative Yield Data

StepReactant RatioSolventTemperatureYield (%)
Suzuki Coupling1:1.1EtOH/H₂O80°C70
Urea Formation1:2.2AcOH/H₂ORT85

Characterization and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.56 (s, 1H, NH), 7.52–7.33 (m, 3H, Ar-H), 7.04–6.95 (m, 2H, thiophene-H), 6.91 (t, J = 7.3 Hz, 1H, Ar-H).

  • HRMS (ESI) : Calcd for [C₁₁H₁₀N₂OS + H]⁺ 217.0432; Found: 217.0428.

  • Melting Point : 166–167°C, consistent with crystalline urea derivatives.

Purity Assessment

  • HPLC : >98% purity achieved after silica gel chromatography (mobile phase: ethyl acetate/hexane, 1:1).

  • TLC Monitoring : Rf = 0.45 (ethyl acetate/hexane, 1:1).

Comparative Analysis with Alternative Synthetic Routes

Carbodiimide-Mediated Condensation

An alternative approach involves reacting 3-(Thiophen-2-yl)aniline with phosgene equivalents (e.g., carbonyldiimidazole). However, this method necessitates stringent safety measures due to phosgene’s toxicity and yields comparable results (75–80%).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes but requires specialized equipment. Initial trials report 80% yield under 100°C, 150 W conditions.

Applications in Medicinal Chemistry and Material Science

This compound serves as a precursor for kinase inhibitors and polymer precursors. Its thiophene moiety enhances π-π stacking in drug-receptor interactions, while the urea group participates in hydrogen bonding. Derivatives of this compound have shown promise in preclinical studies for neurodegenerative disorders, with IC₅₀ values of 36 µM against GSK-3β .

Q & A

Q. What are the key methodological considerations for synthesizing 1-(3-(Thiophen-2-yl)phenyl)urea with high purity?

Answer: The synthesis of urea derivatives like this compound typically involves multi-step reactions, including:

  • Core structure assembly : Start with constructing the thiophene-phenyl backbone. Gold(I)-catalyzed cyclization (used in analogous compounds for thiophene core formation) ensures regioselectivity .
  • Urea linkage : React the amine intermediate with an isocyanate or carbodiimide reagent under anhydrous conditions to avoid hydrolysis .
  • Purification : Use column chromatography (e.g., silica gel with gradient elution) and confirm purity via HPLC (>95%) and NMR spectroscopy .

Q. How should researchers characterize the physicochemical properties of this compound?

Answer: A systematic approach includes:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm regiochemistry of the thiophene-phenyl linkage and urea group .
    • FT-IR : Identify urea C=O stretching (~1640–1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
  • Thermal Stability : Perform TGA/DSC to assess decomposition temperatures (critical for storage conditions) .
  • Solubility Profiling : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) to guide biological assay design .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., IC₅₀ measurements using fixed ATP concentrations in kinase assays) .
  • Compound Stability : Monitor degradation under assay conditions via LC-MS to rule out false negatives .
  • Theoretical Frameworks : Use computational models (e.g., molecular docking) to validate hypothesized binding modes and reconcile conflicting activity data .

Q. Example Workflow :

Replicate assays with independent batches of the compound.

Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization).

Apply multivariate analysis to isolate confounding variables (e.g., solvent effects) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?

Answer: Adopt a factorial design to systematically vary substituents:

  • Variables : Thiophene ring substitution (e.g., electron-withdrawing groups) and urea N-aryl modifications .
  • Response Metrics : Bioactivity (IC₅₀), solubility, and metabolic stability (microsomal assays) .
  • Statistical Analysis : Use ANOVA to identify significant SAR trends and prioritize derivatives for in vivo testing .

Q. How can researchers integrate theoretical frameworks to predict novel applications of this compound?

Answer:

  • Conceptual Frameworks : Link to enzyme inhibition theories (e.g., transition-state analogs for kinases) or supramolecular chemistry (urea as hydrogen-bond donor) .
  • Computational Tools :
    • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO levels) for material science applications .
    • MD Simulations : Model membrane permeability for CNS-targeted drug candidates .
  • Hypothesis Testing : Validate predictions via targeted assays (e.g., amyloid aggregation inhibition if predicted as a β-sheet disruptor) .

Q. What methodological strategies improve reproducibility in studies involving this compound?

Answer:

  • Documentation : Publish full synthetic protocols (e.g., exact equivalents, stirring time) and raw spectral data .
  • Collaborative Validation : Share samples with independent labs for bioactivity replication .
  • Open Science Practices : Deposit crystallographic data (e.g., CCDC entries) and assay results in public repositories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.